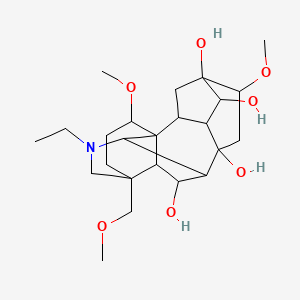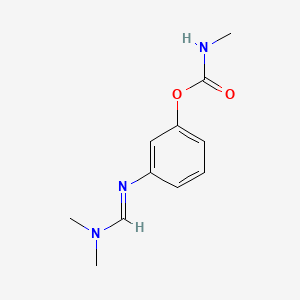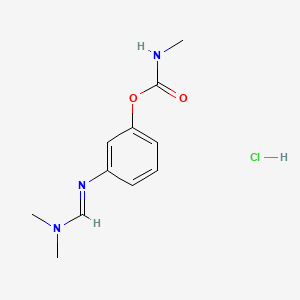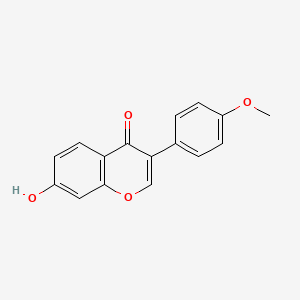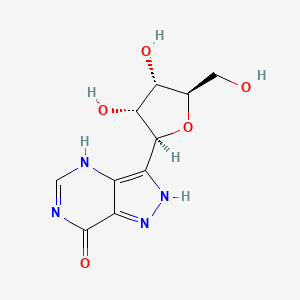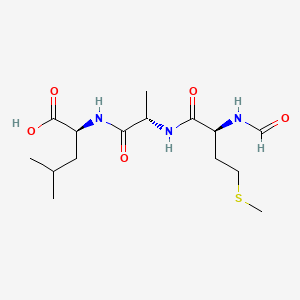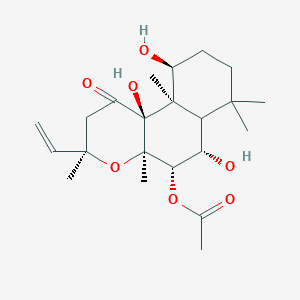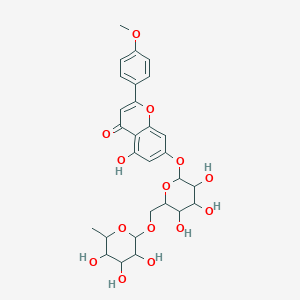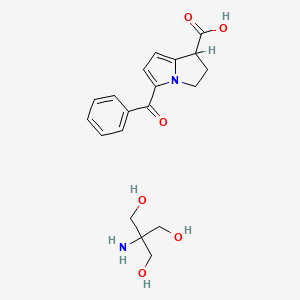
Ketorolac tromethamine
Overview
Description
Ketorolac Tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) used for the short-term management of moderately severe acute pain . It is a synthetic pyrrolizine carboxylic acid derivative with anti-inflammatory, analgesic, and antipyretic properties .
Molecular Structure Analysis
Ketorolac Tromethamine has a molecular formula of C19H24N2O6 and a molecular weight of 376.4 g/mol . The IUPAC name is 2-amino-2-(hydroxymethyl)propane-1,3-diol;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid .
Chemical Reactions Analysis
Ketorolac Tromethamine and its degradation products have been studied using Density Functional Theory (DFT) with B3LYP/6-31G(d). The study found that most of the degradation products are chemically more reactive than the parent drug .
Scientific Research Applications
Transdermal Applications
Ketorolac Tromethamine (KT) has been used in the development of transdermal applications for the local treatment of inflammation . Hydrogels of poloxamer and carbomer were developed to obtain dermal vehicles of KT, aiming to restrict undesirable side effects of systemic levels . The hydrogels were found to be stable, biocompatible, and exhibited rapid release profiles . The KT-P407-HG formulation was proposed as a suitable formulation for anti-inflammatory local treatment without theoretical systemic side effect .
Topical Delivery via Cataplasm
KT has been used in the topical delivery via cataplasm for inflammatory pain therapy . A topical delivery system for KT was designed and fabricated based on a three-dimensional mesh structure formed by the cross-linking of dihydroxyaluminum aminoacetate (DAAA) and sodium polyacrylate . The cataplasm showed comparable anti-inflammatory and analgesic effects with oral administration .
Treatment of Osteoarthritis and Other Pain Conditions
KT is widely recommended to treat pain caused by osteoarthritis , ankylosing spondylitis, acute sciatica, rheumatoid arthritis, and low back pain . Modern drug delivery technology, such as transdermal patches, is mostly used in the treatment of these diseases .
Use in NSAIDs
KT is widely employed as a Nonsteroidal Anti-Inflammatory Drug (NSAID) . With high analgesic activity, KT is being used for reducing acute pains .
Nanostructured Applications
KT has been used in the development of nanostructured applications . These materials in KT release achieve an initial high release rate and then maintain a constant rate at high times, keeping drug concentration within the range of therapeutic efficacy .
Mechanism of Action
Target of Action
Ketorolac tromethamine primarily targets cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that cause pain, fever, and inflammation .
Mode of Action
Ketorolac tromethamine works by inhibiting the synthesis of prostaglandins . It blocks the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation .
Biochemical Pathways
The primary biochemical pathway affected by ketorolac tromethamine is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, ketorolac tromethamine prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in pain, fever, and inflammation .
Pharmacokinetics
Ketorolac tromethamine exhibits linear pharmacokinetics . It is rapidly absorbed with a plasma half-life ranging from 1.1 hours (in rabbits) to 6.0 hours (in humans) . The protein binding of ketorolac ranges from 72.0% (in mice) to 99.2% (in humans) . It is predominantly excreted into urine, primarily as ketorolac conjugates .
Result of Action
The molecular and cellular effects of ketorolac tromethamine’s action include repression of cellular senescence in aging articular chondrocytes . It also alleviates pathological symptoms such as pain and synovial inflammation . Furthermore, it has been found to inhibit the activation of β-galactosidase and the upregulation of p21 and p53 .
Action Environment
The action of ketorolac tromethamine can be influenced by environmental factors. For instance, it has been reported that NSAIDs like ketorolac tromethamine can promote sodium retention in a dose-dependent manner, which can result in increased blood pressure and/or exacerbation of congestive heart failure . Therefore, the patient’s health status and other environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHLPLXXIDYSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045597 | |
| Record name | Ketorolac tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ketorolac tromethamine | |
CAS RN |
74103-07-4 | |
| Record name | Ketorolac tromethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketorolac tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketorolac tromethamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketorolac tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid,2-amino-2-(hydroxymethyl)-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOROLAC TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EVE5946BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


